

Physical and chemical properties of 1-propylboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Propylboronic acid*

Cat. No.: *B104398*

[Get Quote](#)

1-Propylboronic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **1-propylboronic acid**, a versatile organoboron compound with applications in organic synthesis and materials science. This document consolidates key data, outlines experimental methodologies, and visualizes fundamental chemical transformations to serve as a comprehensive resource for laboratory and development work.

Core Physical and Chemical Properties

1-Propylboronic acid is a white to off-white crystalline solid at room temperature.^[1] It is an organoboron compound characterized by a propyl group attached to a boronic acid moiety.

Physical Properties

The key physical properties of **1-propylboronic acid** are summarized in the table below. These properties are crucial for handling, storage, and application in various experimental setups.

Property	Value	Reference(s)
Molecular Formula	$C_3H_9BO_2$	[2]
Molecular Weight	87.91 g/mol	[2]
CAS Number	17745-45-8	[2]
Appearance	White to off-white crystalline powder or solid	[1]
Melting Point	105-108 °C	[1]
Boiling Point	(Predicted)	N/A
Density	(Predicted)	N/A

Solubility

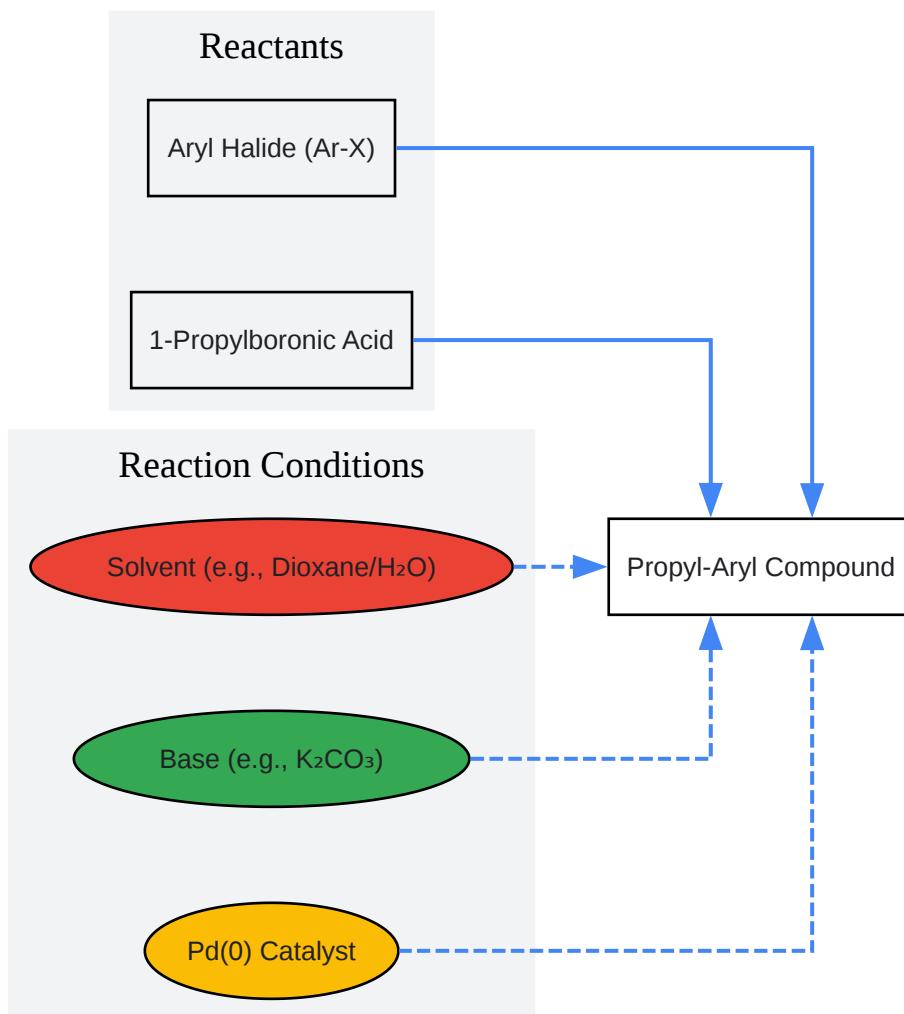
Quantitative solubility data for **1-propylboronic acid** in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the behavior of structurally similar boronic acids, such as phenylboronic acid, general solubility trends can be inferred. Boronic acids typically exhibit higher solubility in polar organic solvents. For instance, **1-propylboronic acid** is highly soluble in dimethyl sulfoxide (DMSO), with a reported solubility of 100 mg/mL.[\[3\]](#) The esterification of boronic acids generally enhances their solubility in less polar organic solvents.[\[4\]](#)

The following table provides an estimated solubility profile based on general trends for alkylboronic acids. Researchers should determine precise solubility for their specific experimental conditions.

Solvent	Expected Solubility
Water	Sparingly soluble
Methanol	Soluble
Ethanol	Soluble
Tetrahydrofuran (THF)	Soluble
Dichloromethane (DCM)	Moderately soluble
Ethyl Acetate	Moderately soluble
Hexanes	Sparingly soluble to insoluble
Toluene	Sparingly soluble

Chemical Properties and Reactivity

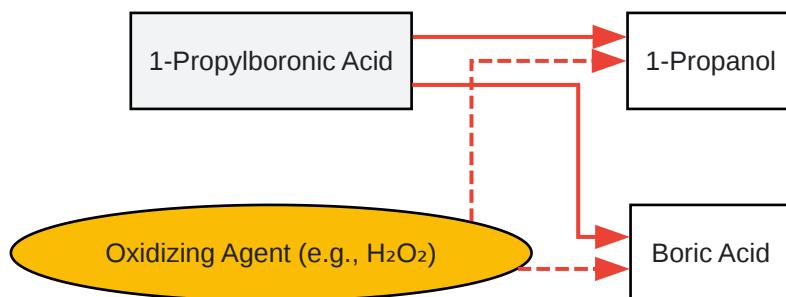
1-Propylboronic acid is a Lewis acid due to the vacant p-orbital on the boron atom.^[5] This characteristic governs much of its reactivity. It is known to be sensitive to air and moisture (hygroscopic).^[2]


Stability and Storage

1-Propylboronic acid should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to minimize degradation. It is incompatible with strong oxidizing agents and strong bases.

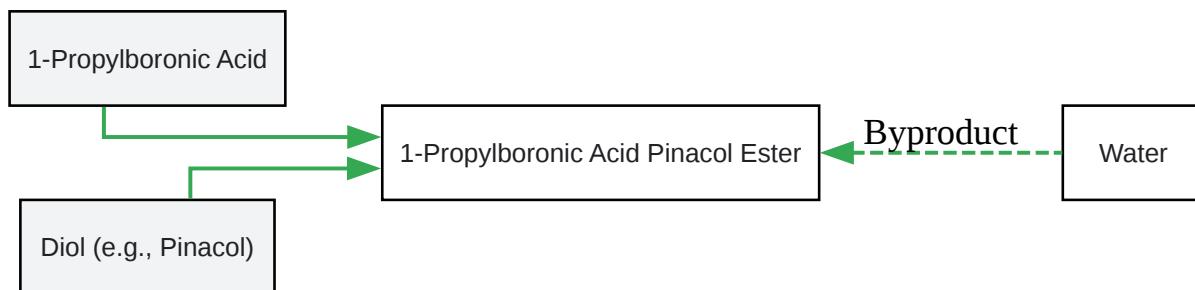
Key Chemical Reactions

1-Propylboronic acid participates in several important chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. It can also undergo oxidation, hydrolysis, and esterification.


This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate.^[6]

[Click to download full resolution via product page](#)

Caption: Suzuki-Miyaura cross-coupling of **1-propylboronic acid**.

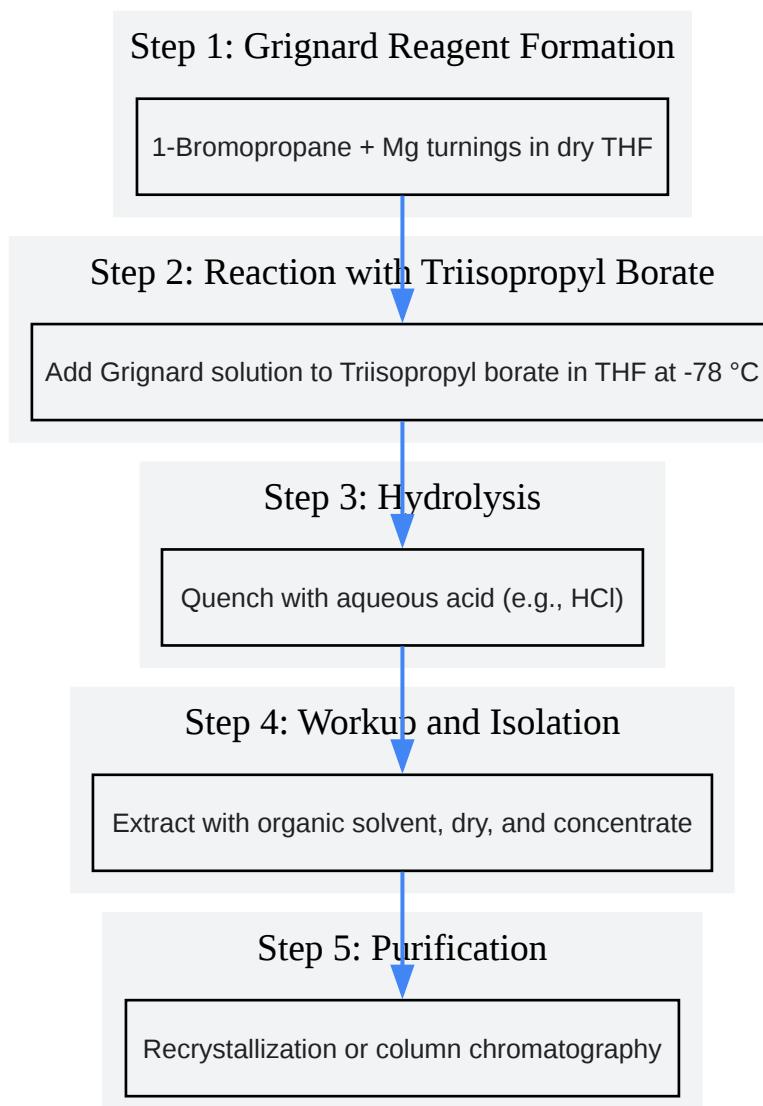

Boronic acids can be oxidized to the corresponding alcohols. This reaction is often carried out using an oxidizing agent such as hydrogen peroxide.[7]

[Click to download full resolution via product page](#)

Caption: Oxidation of **1-propylboronic acid** to 1-propanol.

1-Propylboronic acid reacts with diols, such as pinacol, to form cyclic boronate esters. This is often used as a protecting group strategy for the boronic acid moiety.[8]

[Click to download full resolution via product page](#)


Caption: Formation of a boronate ester from **1-propylboronic acid**.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis, purification, and analysis of **1-propylboronic acid**, as well as its application in a Suzuki coupling reaction. These protocols are based on standard laboratory practices for alkylboronic acids and should be adapted and optimized for specific experimental conditions.

Synthesis of **1-Propylboronic Acid**

A common method for the synthesis of alkylboronic acids is the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[9]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-propylboronic acid**.

Methodology:

- Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous tetrahydrofuran (THF). A solution of 1-bromopropane in anhydrous THF is added dropwise to initiate the formation of propylmagnesium bromide.

- **Borylation:** The freshly prepared Grignard reagent is then added slowly to a solution of triisopropyl borate in anhydrous THF, maintained at a low temperature (typically -78 °C) under a nitrogen atmosphere.
- **Hydrolysis and Workup:** After the addition is complete, the reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the slow addition of an aqueous acid solution (e.g., 2 M HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

Purification

Crude **1-propylboronic acid** can be purified by recrystallization or column chromatography.

[\[10\]](#)

Recrystallization Protocol:

- Dissolve the crude **1-propylboronic acid** in a minimal amount of a suitable hot solvent (e.g., water or a mixture of ethyl acetate and hexanes).[\[11\]](#)
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **^1H NMR:** The proton NMR spectrum is used to confirm the presence of the propyl group and the hydroxyl protons of the boronic acid. The expected signals would include a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the boron atom. The hydroxyl protons may appear as a broad singlet.

- ^{13}C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the three carbon atoms of the propyl group. The carbon atom directly bonded to the boron atom will be significantly deshielded.

Infrared (IR) Spectroscopy: The IR spectrum of **1-propylboronic acid** is expected to show characteristic absorption bands for O-H stretching (a broad band around 3300 cm^{-1}), C-H stretching (around $2870\text{-}2960\text{ cm}^{-1}$), and B-O stretching (a strong band around 1350 cm^{-1}).
[12][13]

Suzuki-Miyaura Cross-Coupling Protocol

The following is a general procedure for the Suzuki coupling of **1-propylboronic acid** with an aryl bromide (e.g., 4-bromoanisole).[14][15]

Methodology:

- To a reaction vessel, add the aryl bromide (1 equivalent), **1-propylboronic acid** (1.2-1.5 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or K_3PO_4 , 2-3 equivalents).
- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
- Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).
- Heat the reaction mixture with stirring (typically between $80\text{-}100\text{ }^\circ\text{C}$) and monitor the progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Safety and Handling

1-Propylboronic acid is an irritant to the eyes, respiratory system, and skin. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.

Conclusion

1-Propylboronic acid is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its physical and chemical properties, including its solubility and reactivity, are key to its successful application in the laboratory. The experimental protocols provided in this guide offer a foundation for the synthesis, purification, and utilization of this compound. As with any chemical reagent, proper handling and safety precautions are paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]
- 13. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of 1-propylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104398#physical-and-chemical-properties-of-1-propylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com